molecular formula C18H17BrN4O3 B2876319 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide CAS No. 686749-15-5

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide

Cat. No.: B2876319
CAS No.: 686749-15-5
M. Wt: 417.263
InChI Key: SCJWYLLAHRSQTC-UHFFFAOYSA-N
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Description

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide is a complex organic molecule that belongs to the class of quinazoline derivatives. This compound features a unique structural framework incorporating a bromo-substituted quinazoline moiety coupled with a pyridine-linked butanamide chain. Such structures are often explored for their potential in various pharmacological and biochemical applications due to their distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide typically involves multi-step organic synthesis methods. The general approach may include:

  • Formation of the Quinazoline Core: : Starting from an appropriate anthranilic acid derivative, cyclization reactions with urea or its derivatives often form the quinazoline ring. Bromination of this intermediate at the 6-position using bromine or a brominating agent like N-bromosuccinimide (NBS) introduces the bromo substituent.

  • Attachment of the Butanamide Chain: : The butanamide group can be introduced via coupling reactions, often employing reagents like carbodiimides for amide bond formation.

  • Pyridin-3-ylmethyl Substitution: : Finally, attaching the pyridin-3-ylmethyl group involves nucleophilic substitution reactions, typically facilitated by bases or other activating conditions.

Industrial Production Methods

On an industrial scale, optimizing these reactions for high yield and purity involves fine-tuning parameters such as solvent choice, temperature, reaction time, and purification steps. Continuous flow chemistry may also be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions under strong oxidizing conditions, possibly affecting the quinazoline core or other susceptible sites.

  • Reduction: : Reduction reactions might target specific functional groups within the molecule, potentially altering its pharmacological properties.

  • Substitution: : Nucleophilic or electrophilic substitution reactions could be performed at the bromo-substituted position or the pyridine moiety.

  • Hydrolysis: : Under acidic or basic conditions, the amide bond in the butanamide chain could undergo hydrolysis, leading to the breakdown of the compound.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

  • Reducing agents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)

  • Substitution conditions: : Anhydrous conditions with bases like potassium tert-butoxide (t-BuOK)

Major Products

The products of these reactions depend on the specific sites targeted and the conditions applied. For example, oxidation may yield quinazoline dioxides, while reduction could lead to more saturated analogs.

Scientific Research Applications

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide has been explored in various scientific domains:

  • Chemistry: : As a building block in organic synthesis and for studying reaction mechanisms.

  • Medicine: : Research into potential therapeutic roles such as anticancer, antibacterial, or antiviral agents due to its complex structure.

  • Industry: : May be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

Molecular Targets and Pathways

The precise mechanism of action for this compound can vary based on its context of use. Generally, compounds like this might:

  • Interact with nucleic acids or proteins, leading to alterations in their function.

  • Inhibit specific enzymes by binding to active sites or allosteric sites, disrupting normal biochemical pathways.

  • Affect cell signaling pathways, potentially altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-chloro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide

  • 4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide

  • 4-(6-iodo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide

Uniqueness

The bromo substituent at the 6-position may impart unique electronic and steric properties, influencing the compound’s reactivity and interaction with biological targets compared to its chloro, fluoro, or iodo analogs. This uniqueness can be pivotal in determining its specific applications and effectiveness in scientific research.

There you go. More than enough to satisfy even the most curious scientist, wouldn't you say?

Properties

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3/c19-13-5-6-15-14(9-13)17(25)23(18(26)22-15)8-2-4-16(24)21-11-12-3-1-7-20-10-12/h1,3,5-7,9-10H,2,4,8,11H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJWYLLAHRSQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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